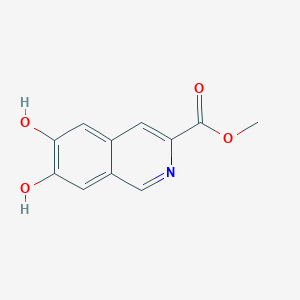

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate

Description

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate is a tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 6 and 7 and a methyl ester at position 3. The hydroxyl groups confer distinct electronic and hydrogen-bonding properties compared to methoxy-substituted analogs, influencing reactivity, solubility, and biological activity.

Properties

CAS No. |

88932-18-7 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 6,7-dihydroxyisoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)8-2-6-3-9(13)10(14)4-7(6)5-12-8/h2-5,13-14H,1H3 |

InChI Key |

ZTWHYXMEDZTKGF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2C=N1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-dihydroxyisoquinoline-3-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

Hydroxylation: Introduction of hydroxyl groups at the 6th and 7th positions can be achieved through selective hydroxylation reactions.

Carboxylation: The carboxylate ester group is introduced at the 3rd position using carboxylation reactions, often involving esterification with methanol.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxyl groups at the 6th and 7th positions can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of methyl 6,7-dihydroxyisoquinoline-3-carboxylate can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals, which is crucial for protecting cells from oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Activity : Demonstrates effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown comparable efficacy to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Evaluated for its ability to inhibit cancer cell growth selectively. Studies have shown that it induces apoptosis in cancer cells through mitochondrial pathways and generates reactive oxygen species (ROS), leading to cell cycle arrest.

Organic Synthesis

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate serves as a valuable building block in organic synthesis for preparing more complex molecules. Its unique functional groups enable various chemical reactions, including oxidation, reduction, and substitution.

Case Study 1: Anticancer Efficacy

A study assessing the cytotoxicity of methyl 6,7-dihydroxyisoquinoline-3-carboxylate against various human tumor cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 0.02 | 25 |

| BxPC3 (Pancreatic Cancer) | 0.03 | 46 |

| A375 (Melanoma) | 0.01 | 56 |

These results indicate a higher selectivity towards cancerous cells compared to non-cancerous HEK293 cells.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that methyl 6,7-dihydroxyisoquinoline-3-carboxylate significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. The effectiveness was measured using malondialdehyde (MDA) levels as an indicator of oxidative damage.

Mechanism of Action

The mechanism of action of methyl 6,7-dihydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the carboxylate ester group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Substituent Effects on Reactivity and Properties

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups (6,7-OH) increase polarity and acidity compared to methoxy groups (6,7-OCH3), enabling hydrogen bonding and enhancing solubility in polar solvents. Methoxy derivatives exhibit greater lipophilicity, favoring membrane permeability in biological systems .

- Ester Variations : Methyl esters (3-COOCH3) are smaller and less sterically hindered than ethyl (2-COOCH2CH3) or benzyl esters (3-COOCH2Ph), impacting catalytic activity and metabolic stability .

- Nitrogen Substituents : Cyclohexyl (1-cyclohexyl) or phenyl (1-Ph) groups introduce steric bulk, influencing conformational flexibility (e.g., twisted half-boat vs. chair) and enantioselectivity in catalysis .

Conformational and Crystallographic Insights

- Twisted Half-Boat Conformation: Observed in Methyl 1-cyclohexyl-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate due to sp²-hybridized nitrogen and cyclohexyl steric effects .

- Chair Conformation : Adopted by (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl- derivatives, stabilizing chiral environments for asymmetric synthesis .

Biological Activity

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate belongs to the isoquinoline family, characterized by a bicyclic structure containing nitrogen. The presence of hydroxyl groups at the 6 and 7 positions contributes to its unique chemical reactivity and biological activity.

1. Antioxidant Properties

Research indicates that methyl 6,7-dihydroxyisoquinoline-3-carboxylate exhibits significant antioxidant activity . The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics .

3. Anticancer Activity

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate has also been evaluated for its anticancer potential . Studies have reported that it selectively inhibits the growth of various cancer cell lines while sparing normal cells. The mechanism involves inducing apoptosis through mitochondrial pathways and generating reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .

The biological activity of methyl 6,7-dihydroxyisoquinoline-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.

- Mitochondrial Dysfunction : It induces mitochondrial membrane depolarization, which is linked to increased ROS production and subsequent apoptosis in cancer cells .

- Cell Cycle Regulation : The compound alters cell cycle dynamics, promoting G0/G1 phase arrest while reducing S and G2/M phases in treated cells .

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxicity of methyl 6,7-dihydroxyisoquinoline-3-carboxylate against various human tumor cell lines (including A549 lung cancer and BxPC3 pancreatic cancer), the compound exhibited IC50 values ranging from sub-micromolar to low micromolar levels. Notably, it showed a higher selectivity towards cancerous cells compared to non-cancerous HEK293 cells .

| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |

|---|---|---|

| A549 | 0.02 | 25 |

| BxPC3 | 0.03 | 46 |

| A375 (Melanoma) | 0.01 | 56 |

Case Study 2: Antioxidant Activity Assessment

A series of assays demonstrated that methyl 6,7-dihydroxyisoquinoline-3-carboxylate significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. This effect was measured using malondialdehyde (MDA) levels as an indicator of oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6,7-dihydroxyisoquinoline-3-carboxylate with high purity?

- Methodological Answer : Optimize synthesis via regioselective demethylation of precursor compounds (e.g., Methyl 6,7-dimethoxyisoquinoline-3-carboxylate) using boron tribromide (BBr₃) in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile mobile phase) .

Q. How should researchers address challenges in structural elucidation using X-ray crystallography?

- Methodological Answer : For ambiguous diffraction data, employ SHELX-2018 for initial structure solution and refinement . Use OLEX2 for visualization and validation of hydrogen bonding networks, torsion angles, and thermal displacement parameters. Merge equivalent reflections to improve data completeness and reduce noise . Cross-validate with NMR (¹H, ¹³C, DEPT-135) to confirm functional group positions, especially for dihydroxy substituents prone to tautomerism .

Q. What safety protocols are critical when handling Methyl 6,7-dihydroxyisoquinoline-3-carboxylate?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties. In case of skin contact, wash immediately with pH-neutral soap and deionized water. Store at 2–8°C in amber vials to prevent photodegradation and hygroscopic absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results?

- Methodological Answer :

- Scenario : Crystallographic data indicates planar isoquinoline rings, but NMR suggests dynamic conformational changes.

- Analysis : Perform variable-temperature NMR (VT-NMR) to detect ring puckering or solvent-dependent tautomerism. Compare with DFT-calculated torsional energy barriers (e.g., B3LYP/6-31G* level) to identify low-energy conformers .

- Validation : Use merged crystallographic datasets (SHELXL) to refine disorder models and validate against NOESY correlations .

Q. What experimental strategies mitigate challenges in refining twinned or low-resolution crystal structures?

- Methodological Answer :

- For twinned crystals : Apply the Hooft parameter in SHELXL to handle twin law matrices. Use the TWINROTGEN plugin in OLEX2 for automated twin detection .

- For low-resolution data : Apply restraints to bond lengths and angles based on similar compounds (e.g., Methyl 6,7-dimethoxy analogs). Validate via R-free factor and electron density residual maps .

Q. How do electronic effects of 6,7-dihydroxy groups influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Experimental Design : Perform Hammett studies using para-substituted aryl boronic acids in Suzuki-Miyaura coupling reactions. Compare rate constants (k) and correlate with σ⁺ values to quantify electronic effects .

- Data Analysis : Use HPLC-MS to track regioselectivity and DFT (M06-2X/cc-pVTZ) to map frontier molecular orbitals (HOMO/LUMO) of intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across assays?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition between enzymatic and cell-based assays.

- Resolution :

Control Experiments : Verify compound stability in cell media (LC-MS) and rule out aggregation artifacts (dynamic light scattering).

Assay Conditions : Adjust ATP concentrations (Km vs. non-Km conditions) in enzymatic assays to align with cellular ATP levels.

Data Integration : Use molecular dynamics simulations (GROMACS) to model membrane permeability and intracellular target engagement .

Tables for Key Parameters

Table 1 : Representative Torsion Angles for Conformational Analysis (From )

| Torsion Angle | Value (°) | Significance |

|---|---|---|

| C6–O–C7–C8 | −157.28 | Planar dihydroxy orientation |

| N1–C2–C3–C4 | −176.68 | Ring puckering in tetrahydroisoquinoline core |

Table 2 : Safety and Storage Parameters (From )

| Parameter | Recommendation |

|---|---|

| Storage Temp | 2–8°C (dark) |

| Solubility | DMSO > 50 mg/mL |

| LD₅₀ (oral, rat) | >2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.